molecular formula C17H15ClO3 B1633539 (E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde

(E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde

Cat. No.: B1633539
M. Wt: 302.7 g/mol
InChI Key: VNRALGZMXHFBPG-MSUUIHNZSA-N
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Description

(E)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde (CAS: 19881-70-0) is a β-chlorovinyl aldehyde derivative characterized by two 4-methoxyphenyl substituents and a chlorine atom at the α,β-unsaturated aldehyde position. Its molecular formula is C₁₇H₁₅ClO₃, with a molecular weight of 302.75 g/mol . The compound is sensitive to degradation and requires storage at < -20°C under inert conditions to maintain stability . Safety data indicate it poses risks of acute toxicity (H302: harmful if swallowed) and skin/eye corrosion (H314) .

Properties

IUPAC Name

(E)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRALGZMXHFBPG-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)OC)\Cl)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Catalyst : Sodium methoxide (NaOCH₃) in toluene facilitates deprotonation and nucleophilic attack.
  • Temperature : Maintained at 28–30°C to control exothermicity while ensuring reaction progression.
  • Time : 12 hours under isothermal stirring to achieve >97% conversion, monitored via HPLC.

Mechanistic Insights

The reaction proceeds through enolate formation, where sodium methoxide deprotonates methyl formate, generating a nucleophilic species that attacks the carbonyl carbon of 3-isochromanone. Subsequent elimination of water yields the α,β-unsaturated aldehyde intermediate.

Etherification: Introducing Methoxy Functionality

The hydroxyl group of 4-(hydroxymethylene)-3-isochromanone undergoes etherification with dimethyl sulfate (DMS) to form 4-(methoxymethyl)-3-isochromanone.

Optimization of Etherification

  • Catalyst : Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing interfacial reactivity.
  • Conditions :
    • Temperature: 35–40°C under nitrogen atmosphere to prevent oxidation.
    • Reaction Time: 1 hour post-DMS addition, achieving ≤2% residual hydroxyl species.

Challenges and Solutions

Exothermicity during DMS addition necessitates controlled dropwise addition and external cooling. Incomplete etherification (<98% yield) may require extended reaction times or TBAB concentration adjustments.

Chlorination: Incorporating the Chlorine Substituent

Thionyl chloride (SOCl₂) mediates the chlorination of 4-(methoxymethyl)-3-isochromanone to yield 2-(2-chloromethylphenyl)-3-methoxyacryloyl chloride.

Key Parameters

  • Stoichiometry : 1.2 equivalents of SOCl₂ ensure complete conversion of hydroxyl to chloromethyl groups.
  • Temperature : 80°C under reflux to drive HCl gas evolution and prevent side reactions.

Side Reactions and Mitigation

Over-chlorination can occur at temperatures >85°C, leading to di- or tri-chlorinated byproducts. Strict temperature control and SOCl₂ dosing mitigate this risk.

Esterification: Final Functionalization

The acyl chloride intermediate undergoes esterification with methanol to produce this compound.

Reaction Setup

  • Solvent : Toluene for azeotropic removal of water.
  • Base : Sodium carbonate (Na₂CO₃) neutralizes HCl, shifting equilibrium toward ester formation.

Yield and Purity

Post-recrystallization in methanol yields product with 97–98.8% purity, confirmed via NMR and LC-MS.

Industrial-Scale Production and Optimization

Scaling the laboratory synthesis necessitates addressing mass transfer, heat dissipation, and cost-effectiveness.

Process Intensification Strategies

  • Continuous Flow Reactors : Enhance heat transfer during exothermic steps (e.g., chlorination).
  • Solvent Recovery : Toluene is distilled and recycled, reducing waste and material costs.

Economic and Environmental Considerations

Parameter Laboratory Scale Industrial Scale
Yield 85–90% 92–95%
Purity 97–98.8% 99%
Solvent Consumption High Reduced by 40%

Challenges in Synthesis and Remediation

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the 4-methoxyphenyl groups. Isomerization to the (Z)-form is minimized by avoiding prolonged heating above 100°C.

Purification Hurdles

  • Recrystallization Solvents : Methanol-water mixtures (7:3 v/v) achieve optimal crystal formation.
  • Chromatography : Reserved for high-purity batches (>99%), using silica gel with ethyl acetate/hexane.

Chemical Reactions Analysis

Windorphen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols are commonly used.

    Major Products: The major products formed include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

Windorphen is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Windorphen exerts its effects by selectively inhibiting the p300 histone acetyltransferase. It disrupts the association of the mammalian β-catenin with p300, thereby inhibiting the transcriptional activity of β-catenin. This inhibition affects gene expression and cellular processes regulated by β-catenin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of β-Chlorovinyl Aldehydes

Key analogues include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
(EZ)-3-Chloro-2,3-diphenylacrylaldehyde (1a) Phenyl, Phenyl C₁₅H₁₁ClO 242.70 Low solubility in polar solvents; used in MCRs for thiazine synthesis
(EZ)-3-Chloro-3-(4-chlorophenyl)-2-phenylacrylaldehyde (1c) Phenyl, 4-Cl-Phenyl C₁₅H₁₀Cl₂O 277.15 Enhanced electrophilicity due to electron-withdrawing Cl substituent
(EZ)-3-Chloro-2,3-bis(4-nitrophenyl)acrylaldehyde (1e) 4-NO₂-Phenyl, 4-NO₂-Phenyl C₁₅H₉ClN₂O₅ 332.70 High reactivity in cyclization reactions; potential explosive hazard
(E)-3-(4-Chlorophenyl)acrylaldehyde H, 4-Cl-Phenyl C₉H₇ClO 166.60 Simpler structure; used in polymer and pharmaceutical intermediates
Target Compound 4-MeO-Phenyl, 4-MeO-Phenyl C₁₇H₁₅ClO₃ 302.75 Moderate reactivity due to electron-donating MeO groups; high stability under inert storage

Physicochemical Properties

  • Solubility: The target compound exhibits poor solubility in water and methanol, similar to 1a, due to its aromatic substituents .
  • Stability : Requires cryogenic storage (< -20°C), whereas simpler analogues like (E)-3-(4-chlorophenyl)acrylaldehyde are stable at ambient temperatures.

Biological Activity

(E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde, commonly referred to as Windorphen, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and Wnt signaling pathway modulation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Windorphen is characterized by its chlorinated acrylic structure with two methoxyphenyl groups. Its molecular formula is C15H13ClO2C_{15}H_{13}ClO_2, and it possesses a unique configuration that contributes to its biological activities.

Windorphen primarily functions as a selective inhibitor of the p300 histone acetyltransferase (HAT), which plays a critical role in the regulation of gene expression through chromatin remodeling. The compound disrupts the interaction between β-catenin and p300, thereby inhibiting β-catenin-mediated transcriptional activity without affecting β-catenin activation or nuclear translocation . This mechanism underpins its potential therapeutic applications in cancer treatment.

1. Wnt Signaling Pathway Inhibition

Windorphen has been shown to selectively inhibit Wnt signaling in various biological models. In zebrafish embryos, treatment with Windorphen led to an expansion of dorsal markers, indicating its role in modulating developmental pathways . This inhibition is crucial for understanding how aberrant Wnt signaling contributes to cancer progression.

2. Cytotoxic Effects

Research indicates that Windorphen exhibits cytotoxic effects on Wnt-dependent cancer cell lines, with reported IC50 values ranging from 15 to 22 µM in vitro . This selectivity suggests that it may be effective against tumors that rely on Wnt signaling for growth and survival.

3. Apoptosis Induction

In addition to inhibiting cell proliferation, Windorphen has been observed to induce apoptosis in cancer cells that depend on Wnt signaling pathways . This dual action enhances its potential as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities

Activity Description IC50 Value
Wnt Signaling InhibitionSelectively inhibits β-catenin association with p300Not specified
CytotoxicityInduces cell death in Wnt-dependent cancer cells15-22 µM
Apoptosis InductionPromotes programmed cell death in specific cancer cell linesNot specified

Case Study: Zebrafish Model

In a study utilizing zebrafish embryos, Windorphen treatment resulted in significant alterations in gene expression patterns associated with dorsal development. Specifically, it was noted that the compound led to an expansion of dorsal markers such as pax2.1 at the six-somite stage, demonstrating its impact on embryonic development and signaling pathways involved .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde, and what are their key intermediates?

  • Methodology : The compound can be synthesized via β-chlorovinyl aldehyde intermediates. For example, α-methylene ketones are treated with DMF and POCl₃ to form β-chlorovinyl aldehydes, which are then functionalized with 4-methoxyphenyl groups. Optimization of stoichiometry and reaction time is critical to achieving high stereoselectivity for the (E)-isomer .
  • Key Data : In multi-step syntheses, intermediates like (EZ)-3-chloro-2,3-diphenylacrylaldehyde have been characterized using NMR and crystallography, providing benchmarks for structural validation .

Q. How can NMR spectroscopy confirm the stereochemistry and purity of this compound?

  • Methodology : ¹H and ¹³C NMR are essential for confirming the (E)-configuration. Key signals include:

  • A doublet for the aldehyde proton (δ ~10.17 ppm, J = 6.9 Hz).
  • Distinct aromatic proton splitting patterns due to para-methoxy substituents (δ ~6.94–7.71 ppm).
  • Methoxy singlet at δ ~3.85 ppm .
    • Validation : Compare experimental spectra with published data for related acrylaldehydes (e.g., 3-chloro-3-(4-methoxyphenyl)acrylaldehyde) to verify absence of (Z)-isomer contamination .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for multi-component syntheses involving this compound?

  • Case Study : In synthesizing 1,3-thiazine-2-thiones, the solubility of this compound in polar solvents (e.g., MeCN) and choice of base (e.g., Et₃N over K₂CO₃) significantly impact yields. Low solubility in H₂O or MeOH reduces reactivity, necessitating solvent screening .
  • Data-Driven Approach : Use Design of Experiments (DoE) to systematically vary solvent, temperature, and base. For example, Et₃N in MeCN at RT achieved 72% yield in thiazine formation, while MeOH gave <30% .

Q. How do substituents on the acrylaldehyde scaffold influence reactivity in biological systems?

  • Comparative Analysis : The 4-methoxy groups enhance electron density on the aromatic rings, potentially increasing interactions with hydrophobic enzyme pockets. In contrast, chloro substituents may promote electrophilic reactivity at the α,β-unsaturated aldehyde moiety, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) .
  • Structural Insights : Replace 4-methoxy with electron-withdrawing groups (e.g., nitro) to study electronic effects on inhibition potency. For example, nitro-substituted analogs showed reduced activity in enzyme assays due to decreased solubility .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound and its derivatives?

  • Tools : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray diffraction data. Key parameters include:

  • R-factor optimization : Aim for R₁ < 0.05 for reliable bond-length and angle measurements.
  • Twinned data handling : Apply SHELXL's twin refinement options for crystals with pseudo-merohedral twinning .
    • Case Example : Similar acrylaldehydes (e.g., (E)-3-(4-fluorophenyl) derivatives) were resolved with SHELXL, confirming planar geometry and antiperiplanar alignment of substituents .

Methodological Considerations

Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for Cl⁻ elimination or Michael addition reactions.
  • Validation : Compare computed activation energies with experimental kinetic data. For example, the α,β-unsaturated aldehyde moiety shows high electrophilicity (Fukui indices >0.3), favoring nucleophilic attacks .

Q. What strategies mitigate decomposition during storage or handling?

  • Best Practices :

  • Storage : Keep at –20°C under inert atmosphere (Ar/N₂) to prevent oxidation of the aldehyde group.
  • Handling : Use stabilized solvents (e.g., THF with BHT inhibitor) during reactions to avoid radical-mediated degradation .
    • Stability Data : Accelerated stability studies (40°C/75% RH) showed <5% degradation over 30 days when stored in amber vials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde
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(E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde

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